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PARP Inhibitors Efficacy and Safety Comparison

PARP Key Efficacy Key Safety Primary Clinical Context &
Inhibitor Findings Findings Status

| Niraparib | « PFS benefit in all biomarker groups in 1L. maintenance (PRIMA): HR 0.62 [1]. - HRD
population: 57% risk reduction (HR 0.43) [1]. < HRP population: 32% risk reduction (HR 0.68) [1]. | *
Higher incidence of gastrointestinal events and thrombocytopenia vs. olaparib [2]. ¢ Individualized
dosing (weight/platelets) reduced grade >3 thrombocytopenia from 36% to 15% [1]. | Approved: Advanced
ovarian cancer maintenance therapy, regardless of biomarker status [3]. | | Olaparib | ¢ Significant PFS &
OS benefit in 1. BRCA-mutated maintenance (SOLO1) [2]. ¢ Effective with bevacizumab in BRCA-
mutated/HRD-positive patients (PAOLA-1) [2]. | « Higher reported risk of Myelodysplastic Syndrome
(MDS) and Acute Myeloid Leukemia (AML) vs. niraparib [2]. « Associated with interstitial lung disease
[2]. | Approved: Multiple cancers (ovarian, breast, pancreatic, prostate), often linked to BRCA mutations or
HRD status [3] [4]. | | Veliparib | *+ No significant overall survival benefit vs. placebo when added to
temozolomide in MGMT-methylated glioblastoma (Phase 3 trial) [5]. ¢ Preclinical data shows
chemosensitizing properties [5]. | « Well tolerated with an acceptable elevation in grade 3/4 hematologic
toxic effects in the glioblastoma trial [5]. | Investigational: Not widely approved; recent Phase 3 results in

glioblastoma were negative [5]. |
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Detailed Efficacy and Clinical Context

The efficacy of PARP inhibitors is highly dependent on the clinical setting and the patient's molecular

biomarker profile.

¢ Niraparib's Broad Efficacy: The PRIMA trial established niraparib’s role as a maintenance therapy
in advanced ovarian cancer after first-line platinum-based chemotherapy. An exploratory analysis
showed it provides a progression-free survival (PFS) benefit across all biomarker subgroups,
including homologous recombination deficiency (HRD) and proficiency (HRP) [1]. This broad activity
is a key differentiator.

e Olaparib's Landmark Outcomes: The SOLOL1 trial demonstrated a revolutionary benefit for olaparib
as first-line maintenance therapy in patients with BRCA-mutated advanced ovarian cancer, showing
significantly longer median progression-free survival and overall survival compared to placebo [2]. Its
efficacy is also proven in combination with bevacizumab for the HRD-positive population [2].

¢ Veliparib's Clinical Setback: Despite promising preclinical data as a chemosensitizer, a recent
Phase 3 randomized clinical trial in patients with newly diagnosed, MGMT-methylated glioblastoma
found that adding veliparib to temozolomide did not significantly extend overall survival compared
to temozolomide alone [5].

Experimental Data and Protocols

For researchers, understanding the key trials and their methodologies is crucial.

1. PRIMA Trial (Niraparib) Protocol Overview

e Objective: To evaluate niraparib as maintenance therapy in patients with newly diagnosed,
advanced, high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer
who had a complete or partial response to first-line platinum-based chemotherapy [2] [1].

¢ Design: Phase lll, randomized, double-blind, placebo-controlled trial.

¢ Intervention: Patients were randomized (2:1) to receive either niraparib or placebo once dalily.

e Primary Endpoint: Progression-free survival (PFS) [2].

o Key Analysis: PFS was assessed in the overall population and pre-specified subgroups, including
HRD (which includes BRCA-mutated) and HRP populations [1].

2. SOLO2/ENGOT-0v21 Trial (Olaparib) Protocol Overview
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e Objective: To evaluate olaparib as maintenance therapy in patients with platinum-sensitive, relapsed
ovarian cancer and a BRCA1/2 mutation [2].

¢ Design: Phase lll, randomized, double-blind, placebo-controlled trial.

¢ Intervention: Patients received olaparib tablets (300 mg twice daily) or placebo.

¢ Primary Endpoint: Progression-free survival (PFS) by blinded independent central review.

e Key Finding: Olaparib significantly improved median PFS compared to placebo (19.1 vs. 5.5 months)

2.

Mechanisms and Resistance Research

All PARP inhibitors work on the principle of synthetic lethality in HRD cells, primarily by trapping PARP
enzymes on DNA and preventing the repair of single-strand breaks, which leads to replication-associated
double-strand breaks that cannot be fixed in HRD cells [6]. However, overcoming resistance is a major

research focus.

The DOT script below models the core mechanism of action and a strategy to overcome resistance.
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Strategies to Overcome PARPi Resistance Research is actively exploring combination therapies to
overcome resistance, which can arise through mechanisms like HR pathway restoration or replication fork

stabilization [6]. Promising strategies include:

¢ Combining PARPis with immune checkpoint inhibitors to enhance anti-tumor immune responses
[6].

e Using PARPis with DNA damage response (DDR) inhibitors (e.g., ATR, ATM inhibitors) to create
new synthetic lethal interactions [6].
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e Combining PARPis with epigenetic drugs to reverse gene silencing that may have restored HR
function [6].

¢ Inhibiting Mcl1 to shift repair to NHEJ: Preclinical studies show that the Mcl1 inhibitor GX15-070
can disrupt the Mcl1-Ku70 interaction, promoting a shift in DNA repair from accurate HR to error-
prone NHEJ, thereby sensitizing ovarian cancer cells to niraparib regardless of BRCA status [7].

Conclusion for Research and Development

In summary, for researchers and drug developers:

¢ Niraparib is distinguished by its efficacy in a broad patient population, including those who are HR
proficient, supported by the PRIMA trial [1].

e Olaparib has set a high bar for efficacy in BRCA-mutated populations across multiple cancer types
and settings, from solo maintenance to combination regimens [2] [4].

e Veliparib's clinical development has faced challenges, as recent Phase 3 data did not meet its
primary endpoint, highlighting the hurdle of translating preclinical chemosensitization into a significant
survival benefit in complex diseases like glioblastoma [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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